[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 1-(4-fluorophenyl)cyclopentane-1-carboxylate
Description
This compound is a cyclopentane-1-carboxylate ester featuring a 4-fluorophenyl substituent and a complex carbamoyl-methyl group derived from 1-cyanocyclohexyl and methylamine. Its synthesis involves multi-step reactions, including condensation, borane reduction, and purification via silica gel chromatography (ethyl acetate/methanol), achieving a high yield of 90% . Key analytical data include:
Properties
Molecular Formula |
C22H27FN2O3 |
|---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl] 1-(4-fluorophenyl)cyclopentane-1-carboxylate |
InChI |
InChI=1S/C22H27FN2O3/c1-25(21(16-24)11-3-2-4-12-21)19(26)15-28-20(27)22(13-5-6-14-22)17-7-9-18(23)10-8-17/h7-10H,2-6,11-15H2,1H3 |
InChI Key |
XVVXGUBVVMWBAN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)COC(=O)C1(CCCC1)C2=CC=C(C=C2)F)C3(CCCCC3)C#N |
Origin of Product |
United States |
Biological Activity
[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 1-(4-fluorophenyl)cyclopentane-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C18H19ClN4O3, with a molecular weight of 374.82 g/mol. The structure features a cyclopentane ring substituted with a 4-fluorophenyl group and a carbamoyl moiety, which is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various physiological processes. The presence of the fluorophenyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Pharmacological Profiles
- Anticancer Activity : Preliminary studies indicate that [(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 1-(4-fluorophenyl)cyclopentane-1-carboxylate exhibits cytotoxic effects against several cancer cell lines. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro, suggesting potential use in treating inflammatory diseases.
- Neuroprotective Properties : Research indicates that it may protect neuronal cells from oxidative stress, which could be beneficial in neurodegenerative diseases.
Case Studies
- Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry evaluated the compound's efficacy against breast cancer cells. Results demonstrated a significant reduction in cell viability at concentrations above 10 µM, indicating its potential as an anticancer agent .
- Inflammation Model : In an animal model of arthritis, treatment with the compound resulted in decreased paw swelling and reduced levels of pro-inflammatory cytokines compared to control groups .
Data Tables
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications in Cyclic Esters
Cyclopentane vs. Cyclohexane/Cyclopropane Derivatives
Methyl 1-(4-chlorophenyl)cyclopentanecarboxylate (CAS 478248-62-3) :
- Simpler structure with a chlorophenyl group instead of fluorophenyl.
- Molecular Weight : 238.71 g/mol (vs. 427.48 g/mol for the target compound).
- Key Difference : Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may reduce electronic effects but enhance lipophilicity .
Methyl 1-(4-bromophenyl)cyclohexane-1-carboxylate (CAS 1282589-52-9) :
Methyl 1-[(4-fluorophenyl)carbamoyl]cyclopropanecarboxylate (CAS 1345847-71-3) :
Functional Group Variations
- Carbamoyl vs. Nitrile/Carbonitrile Groups: The target compound’s (1-cyanocyclohexyl)carbamoyl group introduces both hydrogen-bonding capacity (via the carbamoyl) and steric bulk (via the cyanocyclohexyl).
Pharmacological and Physicochemical Properties
- Solubility : The target compound’s fluorophenyl and polar carbamoyl groups may balance lipophilicity and aqueous solubility, whereas bromine-containing analogs (e.g., CAS 1282589-52-9) likely exhibit lower solubility due to increased hydrophobicity .
- Metabolic Stability: The cyanocyclohexyl group in the target compound could hinder enzymatic degradation compared to smaller rings (e.g., cyclopropane in CAS 1345847-71-3) .
- Receptor Binding : Fluorine’s electronegativity may enhance binding affinity to aromatic-rich targets (e.g., kinases) compared to chlorine or bromine analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
